(3-Methoxyphenyl)methanesulfonyl chloride

Description

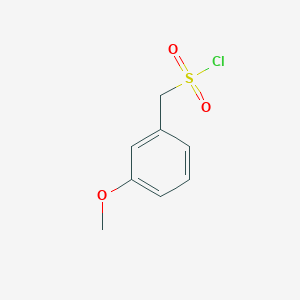

Structure

2D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-8-4-2-3-7(5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBDAKCYUPOBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631278 | |

| Record name | (3-Methoxyphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-76-9 | |

| Record name | 3-Methoxybenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxyphenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (3-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (3-Methoxyphenyl)methanesulfonyl chloride. It is intended to be a comprehensive resource, incorporating available data and outlining standard experimental protocols for the determination of key physical characteristics. This document is designed to support research and development activities where this compound is of interest.

Core Physical and Chemical Properties

This compound is an organic compound utilized in synthetic chemistry.[1] While specific experimental data for some of its physical properties are not widely published, the fundamental identifiers and some characteristics are well-documented.

Data Presentation: Summary of Physical Properties

The following table summarizes the available quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 163295-76-9 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [1][2][3] |

| Molecular Weight | 220.67 g/mol | [1][2][3] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available in cited literature. | |

| Boiling Point | Data not available in cited literature. | |

| Density | Data not available in cited literature. | |

| Solubility | Reacts with water and alcohols; generally soluble in polar organic solvents. | [4][5] |

Experimental Protocols

Detailed methodologies for determining the primary physical properties of a solid organic compound like this compound are provided below. These are generalized protocols standard in organic chemistry laboratories.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of approximately 3 mm.[6] The tube is tapped gently to ensure tight packing.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer. The sample should be level with the thermometer's mercury bulb.[6]

-

Heating: The apparatus is heated rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination (For High-Boiling Solids)

While this compound is a solid at room temperature, its boiling point at reduced pressure could be determined. The Thiele tube method is suitable for small sample quantities.[8]

Methodology (Thiele Tube):

-

Sample Preparation: A small amount of the substance (less than 0.5 mL) is placed in a small test tube.[8] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) so that the sample is centered in the main arm.[8]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[8] Heating is continued until a steady stream of bubbles emerges, indicating the compound's vapor has displaced the air.

-

Observation: The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8]

Solubility Determination

Solubility tests provide insights into the polarity and functional groups present in a molecule.[9] A systematic approach is typically used.

Methodology (Qualitative):

-

Solvent Selection: A series of solvents are used, typically progressing from non-polar to polar, and including aqueous solutions of varying pH. Common test solvents include water, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[9][10]

-

Procedure: Approximately 25 mg of the solid compound is added to 0.75 mL of the solvent in a test tube.[10] The tube is shaken vigorously for 60-120 seconds.[11]

-

Observation: The compound is classified as "soluble" if it dissolves completely, or "insoluble" if a significant portion remains undissolved.[11] For sulfonyl chlorides, reactivity should be noted, as they hydrolyze in water and react with basic solutions.[4] The formation of a precipitate upon acidification of a basic solution can confirm the presence of an acidic functional group formed via hydrolysis.[9]

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using DOT language, illustrate logical workflows relevant to the characterization and use of this compound.

Caption: Logical workflow for the physical characterization of a solid organic compound.

Caption: Synthetic workflow for sulfonamide formation using the title compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

(3-Methoxyphenyl)methanesulfonyl chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (3-Methoxyphenyl)methanesulfonyl chloride, a key reagent in organic synthesis and drug discovery. It covers its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in modulating biological pathways.

Chemical and Physical Properties

This compound, with the CAS number 163295-76-9 , is a sulfonyl chloride derivative of anisole.[1][2] It is a valuable building block in the synthesis of a variety of organic compounds, particularly in the development of novel therapeutic agents.

| Property | Value | Reference |

| CAS Number | 163295-76-9 | [1][2] |

| Molecular Formula | C8H9ClO3S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its utility. Below is a generalized experimental workflow for its use in sulfonamide synthesis, a common application in medicinal chemistry.

Experimental Workflow: General Sulfonamide Synthesis

Caption: General workflow for sulfonamide synthesis.

Applications in Drug Discovery and Signaling Pathways

While specific signaling pathway involvement for this compound itself is not extensively documented in publicly available literature, its derivatives, particularly sulfonamides, are known to target a wide range of biological molecules. The methoxy group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The general mechanism of action for many sulfonamide-based drugs involves the inhibition of specific enzymes. This can be visualized as a simplified logical relationship.

Logical Relationship: Enzyme Inhibition by a Sulfonamide Derivative

Caption: Simplified enzyme inhibition model.

The versatility of the sulfonyl chloride group allows for its reaction with a wide array of nucleophiles, including amines, alcohols, and thiols, making it a cornerstone reagent for generating diverse compound libraries for high-throughput screening in drug discovery programs. The exploration of derivatives of this compound continues to be an active area of research for identifying novel therapeutic agents.

References

An In-depth Technical Guide to (3-Methoxyphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that serves as a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its utility stems from the ability to introduce the (3-methoxyphenyl)methanesulfonyl group into molecules. This functional group can act as an excellent leaving group, facilitating nucleophilic substitution reactions, or form stable sulfonamides, which are prevalent in many pharmaceutical compounds. The presence of the methoxy group on the phenyl ring can also modulate the electronic properties and reactivity of the sulfonyl chloride compared to simpler analogs like methanesulfonyl chloride. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, its key applications in pharmaceutical synthesis, and essential safety information.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 220.67 g/mol | [1] |

| Molecular Formula | C8H9ClO3S | [1] |

| CAS Number | 163295-76-9 | [1] |

| Physical Form | Solid | |

| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N | |

| SMILES String | COc1cccc(CS(Cl)(=O)=O)c1 | |

| Purity | 95% (typical) | [1] |

Synthesis

A common synthetic route to aryl-substituted methanesulfonyl chlorides involves a two-step process starting from the corresponding benzyl mercaptan. While a specific protocol for the 3-methoxy isomer is not detailed in the provided search results, a general and analogous procedure can be outlined based on the synthesis of similar compounds like (4-methoxyphenyl)methanesulfonyl chloride.

Experimental Protocol: General Synthesis of (Aryl)methanesulfonyl chloride

Step 1: Oxidation of Mercaptan to Sulfonic Acid

-

The starting material, (3-methoxyphenyl)methanethiol, is dissolved in an appropriate solvent.

-

An oxidizing agent is added to the solution to convert the thiol group to a sulfonic acid. Common oxidizing agents for this transformation include hydrogen peroxide or other peroxy acids.

-

The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the sulfonic acid intermediate is isolated and purified.

Step 2: Chlorination of the Sulfonic Acid

-

The isolated (3-methoxyphenyl)methanesulfonic acid is treated with a chlorinating agent to convert the sulfonic acid to the desired sulfonyl chloride.

-

Common chlorinating agents for this purpose include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

-

The reaction is typically performed in an inert solvent under anhydrous conditions.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed, often under reduced pressure.

-

The final product, this compound, is then purified, for example by crystallization or chromatography.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The primary application of this compound in drug development is analogous to that of methanesulfonyl chloride, a cornerstone reagent in pharmaceutical synthesis. It is used to form methanesulfonates (mesylates) and methanesulfonamides.

-

Formation of Mesylates: The reaction of this compound with alcohols in the presence of a non-nucleophilic base converts the hydroxyl group, which is a poor leaving group, into a (3-methoxyphenyl)methanesulfonate, an excellent leaving group. This transformation is crucial for facilitating subsequent nucleophilic substitution, elimination, or reduction reactions in the synthesis of complex drug molecules.[2]

-

Formation of Sulfonamides: This reagent reacts with primary and secondary amines to form highly stable (3-methoxyphenyl)methanesulfonamides.[2] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics and diuretics. Due to their stability, methanesulfonyl groups are also employed as protecting groups for amines during multi-step syntheses.[2]

Experimental Protocol: Mesylation of a Primary Alcohol

This representative protocol illustrates the use of a methanesulfonyl chloride to convert an alcohol into a mesylate, a common step in drug synthesis.

-

Dissolution: The alcohol starting material is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to the solution. Typically, 1.2 to 2 equivalents are used.

-

Cooling: The reaction mixture is cooled in an ice bath to 0 °C.

-

Addition of Sulfonyl Chloride: this compound (typically 1.1 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at or below 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude mesylate may be further purified by column chromatography or recrystallization if necessary.

Caption: General experimental workflow for the mesylation of an alcohol.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed

By analogy to other sulfonyl chlorides, it is expected to be corrosive and moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.

References

An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)methanesulfonyl Chloride from 3-Methoxybenzyl Alcohol

Abstract

(3-Methoxyphenyl)methanesulfonyl chloride is a valuable reagent and building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the (3-methoxyphenyl)methylsulfonyl moiety. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway commencing from the readily available starting material, 3-methoxybenzyl alcohol. We will dissect a validated three-step sequence: the chlorination of the benzylic alcohol, subsequent nucleophilic sulfonation to form a stable sulfonate salt intermediate, and the final conversion to the target sulfonyl chloride. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles, rationale for experimental choices, and critical safety considerations essential for successful and safe execution.

Strategic Overview of the Synthetic Pathway

The transformation of 3-methoxybenzyl alcohol into this compound is most effectively achieved through a multi-step approach. A direct conversion is not feasible due to the significant change in the oxidation state of the benzylic carbon and the introduction of the sulfonyl chloride group. The chosen strategy prioritizes the use of well-established, high-yielding reactions and the formation of stable, isolable intermediates, ensuring process control and final product purity.

The logical sequence is as follows:

-

Chlorination of Alcohol: The benzylic hydroxyl group is a poor leaving group. Therefore, the initial step involves its conversion to a more labile benzyl chloride intermediate. This activates the benzylic position for subsequent nucleophilic attack.

-

Formation of Sulfonate Salt: The benzyl chloride is reacted with a source of sulfur dioxide, typically an inorganic sulfite salt. This nucleophilic substitution reaction forms the corresponding sodium (3-methoxyphenyl)methanesulfonate, a stable and crystalline solid that can be easily purified.

-

Conversion to Sulfonyl Chloride: The final step involves the treatment of the purified sulfonate salt with a potent chlorinating agent to yield the desired this compound.

The overall workflow is depicted below.

synthesis of (3-Methoxyphenyl)methanesulfonyl chloride

An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in organic synthesis, finding applications in the development of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to this important building block. The synthesis is presented as a two-stage process commencing with the preparation of 3-methoxybenzyl chloride, followed by its conversion to the target sulfonyl chloride via a sulfonate salt intermediate. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses critical safety and handling considerations. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely synthesize this compound in a laboratory setting.

Introduction and Strategic Overview

This compound is a versatile reagent in organic chemistry, primarily utilized for the introduction of the (3-methoxyphenyl)methanesulfonyl moiety into a target molecule. The presence of the methoxy group on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this a valuable synthon in medicinal chemistry.

The can be strategically approached in two main stages:

-

Stage 1: Synthesis of the Key Intermediate, 3-Methoxybenzyl Chloride. This precursor can be synthesized from commercially available starting materials such as 3-methoxybenzyl alcohol or 3-hydroxybenzaldehyde.[1][2]

-

Stage 2: Conversion of 3-Methoxybenzyl Chloride to this compound. This transformation is typically achieved by first converting the benzyl chloride to a more stable sulfur-containing intermediate, such as a sulfonate salt, which is then chlorinated to yield the final product.

This guide will focus on a robust and widely applicable methodology that proceeds through the formation of sodium (3-methoxyphenyl)methanesulfonate.

Synthetic Pathway and Mechanism

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Methoxybenzyl Chloride

The conversion of 3-methoxybenzyl alcohol to 3-methoxybenzyl chloride is a classic example of a nucleophilic substitution reaction.[2] Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the expulsion of sulfur dioxide and a proton.

An alternative route involves the methylation of 3-hydroxybenzaldehyde, followed by reduction to the corresponding alcohol and subsequent chlorination.[1]

Stage 2: Synthesis of this compound

This stage involves a two-step process:

-

Formation of Sodium (3-methoxyphenyl)methanesulfonate: 3-Methoxybenzyl chloride is reacted with sodium sulfite in an aqueous or aqueous-alcoholic medium. This is a nucleophilic substitution reaction where the sulfite anion displaces the chloride from the benzylic position.

-

Chlorination of the Sulfonate Salt: The isolated sodium (3-methoxyphenyl)methanesulfonate is then treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to furnish the final sulfonyl chloride. This reaction is typically carried out in an aprotic organic solvent, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Thionyl chloride and the final product are corrosive and moisture-sensitive; handle with care.

Stage 1: Synthesis of 3-Methoxybenzyl Chloride from 3-Methoxybenzyl Alcohol

Materials:

-

3-Methoxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-methoxybenzyl alcohol (1 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-methoxybenzyl chloride as a crude oil.[3]

-

Purification can be achieved by vacuum distillation if necessary.

Stage 2: Synthesis of this compound

Materials:

-

3-Methoxybenzyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve sodium sulfite (1.1 equivalents) in a mixture of water and ethanol.

-

Add 3-methoxybenzyl chloride (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the sodium (3-methoxyphenyl)methanesulfonate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Materials:

-

Sodium (3-methoxyphenyl)methanesulfonate

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or chloroform

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add sodium (3-methoxyphenyl)methanesulfonate (1 equivalent) and anhydrous dichloromethane.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (2-3 equivalents) to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction mixture should become more homogeneous as the reaction progresses.

-

Monitor the reaction by TLC (a suitable workup of an aliquot will be necessary, for example, quenching with methanol to form the methyl ester).

-

Once the reaction is complete, cool the mixture to room temperature and filter off any remaining solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Methoxybenzyl Chloride | C₈H₉ClO | 156.61 | Colorless to pale yellow liquid |

| Sodium (3-methoxyphenyl)methanesulfonate | C₈H₉NaO₄S | 224.21 | White solid |

| This compound | C₈H₉ClO₃S | 220.67 | Solid |

Alternative Synthetic Route: Oxidative Chlorination of 3-Methoxybenzyl Mercaptan

An alternative approach to this compound involves the preparation of 3-methoxybenzyl mercaptan, followed by oxidative chlorination.

Caption: Alternative synthetic route via a mercaptan intermediate.

This pathway involves the reaction of 3-methoxybenzyl chloride with thiourea to form an isothiouronium salt, which is then hydrolyzed to the corresponding mercaptan. The mercaptan is subsequently subjected to oxidative chlorination using reagents such as chlorine gas in water or N-chlorosuccinimide (NCS) in the presence of an acid to yield the final product. While this method is also effective, it involves the handling of malodorous mercaptans.

Safety and Handling

-

3-Methoxybenzyl Chloride: This compound is a lachrymator and should be handled with care in a fume hood.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. It is also a lachrymator. Use in a dry apparatus and under an inert atmosphere.

-

This compound: As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. It will react with water and other nucleophiles. Store in a tightly sealed container under an inert atmosphere.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Quench reactive reagents carefully before disposal.

Conclusion

The is a multi-step process that can be reliably achieved in a laboratory setting. The presented protocol, proceeding through a sodium sulfonate intermediate, offers a robust and scalable route that avoids the use of highly odorous mercaptans. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development programs.

References

A Comprehensive Technical Guide to the Solubility of (3-Methoxyphenyl)methanesulfonyl Chloride for Pharmaceutical and Chemical Research

Executive Summary

(3-Methoxyphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, valued for its role in introducing the (3-methoxyphenyl)methylsulfonyl moiety into molecules, a common step in the development of novel pharmaceutical agents. However, its utility is intrinsically linked to its solubility and reactivity, which dictate reaction conditions, purification strategies, and formulation possibilities. This guide provides an in-depth analysis of the solubility characteristics of this compound, moving beyond simple data points to explain the underlying chemical principles. We present a detailed, field-proven protocol for accurately determining its thermodynamic solubility in aprotic media, address the critical issue of its reactivity in protic solvents (solvolysis), and outline the stringent safety measures required for its handling. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution.

Physicochemical Profile and Predicted Solubility

Understanding the molecular structure of this compound is fundamental to predicting its behavior in various solvents. The molecule combines a moderately polar methoxy-substituted aromatic ring with a highly reactive and electrophilic sulfonyl chloride group (-SO₂Cl). This duality governs its solubility profile.

| Property | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number | 163295-76-9 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

| Physical Form | Solid | |

| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N |

Predicted Solubility Profile:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): The compound is expected to exhibit good solubility in these solvents. The polar nature of the sulfonyl chloride and methoxy groups will interact favorably with these solvents without undergoing chemical reaction.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is predicted due to favorable interactions with the aromatic and chlorinated portions of the molecule.

-

Protic Solvents (e.g., Water, Methanol, Ethanol): This is a critical point of distinction. this compound will not form a stable solution in protic solvents. Instead, it will undergo a rapid solvolysis reaction.[2][3] The highly electrophilic sulfur atom is attacked by the nucleophilic oxygen of the solvent, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid (in water) or sulfonic ester (in alcohols), along with hydrochloric acid. Therefore, any measurement in these solvents reflects a reaction rate, not thermodynamic solubility.

-

Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): Limited solubility is expected. While the phenyl ring offers some lipophilicity, the polar sulfonyl chloride and methoxy groups will limit dissolution in highly nonpolar media.

Critical Safety and Handling Protocols

This compound and related sulfonyl chlorides are hazardous materials that demand strict adherence to safety protocols.

-

Primary Hazards: The compound is classified as acutely toxic if swallowed and is a severe irritant. Related sulfonyl chlorides are known to be corrosive, causing severe skin burns and eye damage, and can be fatal if inhaled.[4][5]

-

Moisture Sensitivity: The compound is moisture-sensitive and reacts with water, often exothermically, to produce corrosive hydrochloric acid.[2][6][7]

-

Required Personal Protective Equipment (PPE): All handling must be conducted in a certified chemical fume hood. Mandatory PPE includes nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, and a lab coat.

-

Handling Procedures: Use only dry glassware and equipment. Operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like water and alcohols.[7]

Experimental Protocol: Thermodynamic Solubility Determination

To obtain meaningful and reproducible solubility data, it is essential to measure the thermodynamic (equilibrium) solubility in non-reactive, aprotic solvents. The "shake-flask" method is the gold standard for this determination.[8] It ensures that the solution is fully saturated and in equilibrium with the solid phase.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Materials:

-

Causality: To prevent reaction and ensure accurate results, all sources of water must be eliminated.

-

Action: Dry all glassware (e.g., 2 mL HPLC vials with screw caps) in an oven at 120°C overnight and cool in a desiccator. Use only anhydrous grade solvents (e.g., acetonitrile, HPLC grade). Handle the solid this compound in a glovebox or under a stream of dry nitrogen.

-

-

Sample Preparation:

-

Causality: Establishing equilibrium requires having an excess of the solid phase present throughout the experiment.

-

Action: Add approximately 10-20 mg of the solid compound to a tared HPLC vial. Record the mass accurately. Add a precise volume (e.g., 1.0 mL) of the chosen anhydrous solvent. The amount of solid should be sufficient to ensure some remains undissolved upon visual inspection after equilibration.

-

-

Equilibration:

-

Causality: Solubility is temperature-dependent, and reaching equilibrium is a time-dependent process. Constant temperature and agitation maximize the rate at which the system reaches a steady state.

-

Action: Tightly seal the vials. Place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for 24 to 48 hours.

-

Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should not change significantly between the later time points.

-

-

Phase Separation:

-

Causality: The analytical measurement must be performed only on the saturated solution, completely free of any undissolved solid particles which would artificially inflate the result.

-

Action: Remove the vials from the shaker and allow them to stand in the temperature bath for at least 2 hours for the solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step must be done quickly to minimize temperature changes.

-

-

Quantification by HPLC-UV:

-

Causality: A precise and accurate analytical method is required to determine the concentration of the dissolved compound in the filtered supernatant. HPLC-UV is ideal due to its sensitivity and specificity.[9]

-

Action:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC under the same conditions as the standards.

-

-

-

Calculation of Solubility:

-

Causality: The concentration from the calibration curve must be related back to the original, undiluted saturated solution.

-

Action: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the solvent. Express the final result in mg/mL and mol/L.

-

Data Presentation: Anticipated Solubility

The following table presents a hypothetical but chemically reasonable summary of solubility data for this compound in common laboratory solvents at 25°C, as would be determined by the protocol above.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Chlorinated | 25 | >200 | >0.91 |

| Acetone | Polar Aprotic | 25 | 150 - 200 | 0.68 - 0.91 |

| Acetonitrile | Polar Aprotic | 25 | 80 - 120 | 0.36 - 0.54 |

| Ethyl Acetate | Ester | 25 | 50 - 80 | 0.23 - 0.36 |

| Toluene | Aromatic | 25 | 10 - 20 | 0.05 - 0.09 |

| n-Heptane | Nonpolar | 25 | <1 | <0.005 |

| Water | Protic | 25 | Reacts/Decomposes | N/A |

| Methanol | Protic | 25 | Reacts/Decomposes | N/A |

Conclusion

The solubility of this compound is a critical parameter that is nuanced by its inherent reactivity. This guide establishes that while the compound is readily soluble in a range of common polar aprotic and chlorinated organic solvents, it undergoes rapid solvolysis in protic media like water and alcohols. Accurate determination of its thermodynamic solubility is achievable using the detailed shake-flask protocol provided, which emphasizes anhydrous conditions and equilibrium-driven measurement. For professionals in drug development and chemical synthesis, recognizing the distinction between true solubility and reactivity is paramount for designing robust synthetic routes, developing effective purification strategies, and avoiding experimental artifacts. The rigorous adherence to the safety and handling protocols outlined is non-negotiable to ensure operator safety.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. labsolu.ca [labsolu.ca]

- 7. fishersci.fi [fishersci.fi]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide on the Safety and Handling of (3-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized sulfonylating agent used in organic synthesis. Its utility in constructing complex molecules, particularly within drug discovery pipelines, is predicated on the reactivity of the sulfonyl chloride functional group. Understanding its fundamental properties is the first step toward safe and effective handling. The presence of the methoxy-substituted phenyl ring modifies the electronic properties and solubility of the molecule compared to simpler alkyl sulfonyl chlorides like methanesulfonyl chloride (MsCl), though the core hazards associated with the sulfonyl chloride moiety remain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

| CAS Number | 163295-76-9 | [1] |

| Appearance | Solid | |

| SMILES String | COc1cccc(CS(Cl)(=O)=O)c1 |

| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N | |

Section 2: Hazard Profile and GHS Classification

This compound is a hazardous substance that demands rigorous safety protocols. Its primary dangers stem from its high reactivity, particularly with nucleophiles such as water, and its corrosive nature. Upon contact with moisture, it hydrolyzes to produce methanesulfonic acid and corrosive, toxic hydrogen chloride gas.[2][3][4] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers.[3][5] Therefore, it is classified as a substance that causes severe skin burns and eye damage.

Table 2: GHS Hazard Classification | GHS Classification | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation, Category 1B/1C | H314: Causes severe skin burns and eye damage.[2][6][7] |

| Danger | | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed. |

| Warning | | Respiratory Irritation | H335: May cause respiratory irritation.[8] |

| Warning |

Note: Classifications are based on available data for the specified compound and closely related analogs. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier.

Section 3: Chemical Reactivity and Incompatibility

The central pillar of safely handling this reagent is a deep understanding of its chemical reactivity. The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to attack by nucleophiles.

Reaction with Water (Hydrolysis): This is the most critical reaction from a safety perspective. The compound reacts violently with water, including atmospheric moisture, in an exothermic reaction that liberates hydrogen chloride (HCl) gas.[2] This is why the compound is designated as "moisture sensitive" and requires storage in a dry, inert atmosphere.[2][9]

Caption: Hydrolysis of this compound.

Incompatible Materials: To prevent hazardous reactions, this compound must be segregated from the following materials:

-

Water and Moisture: Reacts violently.[2]

-

Strong Bases: (e.g., sodium hydroxide, amines) Reacts violently and exothermically.[2][10]

-

Alcohols: Reacts to form esters, potentially with significant heat generation.[11]

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[2]

-

Metals: The HCl gas produced during hydrolysis can react with metals to generate flammable hydrogen gas. Avoid metal containers for storage unless properly lined.[12]

Section 4: Standard Operating Procedure for Safe Handling

A self-validating protocol for handling ensures that safety is integrated into every step of the experimental workflow. The following procedure is designed for laboratory-scale operations.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.fi [fishersci.fi]

- 3. benchchem.com [benchchem.com]

- 4. METHANESULFONYL CHLORIDE [training.itcilo.org]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. angenechemical.com [angenechemical.com]

- 7. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 10. georganics.sk [georganics.sk]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Hazards of (3-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxyphenyl)methanesulfonyl chloride (CAS No. 163295-76-9) is a sulfonyl chloride derivative utilized in organic synthesis.[1] As with other sulfonyl chlorides, its reactivity makes it a valuable reagent but also necessitates a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing on available data for the compound itself and for structurally related sulfonyl chlorides. It covers toxicological data, chemical reactivity, safe handling protocols, and emergency procedures, aiming to equip researchers and drug development professionals with the knowledge required for its safe use in the laboratory.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure consists of a methoxy-substituted benzene ring attached to a methanesulfonyl chloride functional group.

| Property | Value | Reference |

| CAS Number | 163295-76-9 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

| Physical Form | Solid |

Hazard Identification and Classification

GHS Classification

Based on supplier information, this compound is classified as:

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

It is also described as a combustible solid.

Hazards of Structurally Related Compounds

Due to the limited specific data for this compound, it is prudent to consider the hazards of related sulfonyl chlorides, such as methanesulfonyl chloride and (3-Methylphenyl)methanesulfonyl chloride. These compounds are generally classified as:

-

Highly Toxic: Can be fatal if inhaled and toxic if swallowed or in contact with skin.[3]

-

Lachrymator: Causes irritation and tearing of the eyes.[3]

-

Water-Reactive: Reacts with water, sometimes violently, to produce toxic and corrosive gases like hydrogen chloride.[2]

It should be assumed that this compound shares these hazardous properties.

Reactivity and Chemical Hazards

The primary chemical hazard of this compound stems from its high reactivity as an electrophile.[4] The sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Reaction with Water

This compound is expected to react with water and moisture, a characteristic reaction of sulfonyl chlorides. This hydrolysis produces the corresponding sulfonic acid and corrosive hydrogen chloride gas. The reaction is exothermic and can be vigorous.

Reaction with Other Nucleophiles

This compound will react exothermically with a variety of nucleophiles, including alcohols, amines, and strong bases.[4] These reactions are the basis for its utility in synthesis but also represent a significant hazard if uncontrolled.

Thermal Decomposition

Upon heating to decomposition, this compound may release toxic and irritating gases and vapors, including sulfur oxides and hydrogen chloride gas.[2]

Toxicological Information

Acute Toxicity

The available data indicates that this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4). Specific LD50 values for oral, dermal, and inhalation routes have not been determined for this compound. However, for the related methanesulfonyl chloride, acute toxicity is high across all routes of exposure.[3][5][6]

Corrosivity and Irritation

Based on the properties of other sulfonyl chlorides, this compound should be considered corrosive to the skin, eyes, and respiratory tract.[2][3][7] Contact can cause severe burns and irreversible eye damage. Inhalation of dust or vapors can lead to severe respiratory irritation, potentially causing pulmonary edema.[7]

Experimental Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.[4] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage

-

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.[4]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Keep away from water and other incompatible materials such as bases, alcohols, and amines.[2]

-

Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Store away from incompatible materials.

-

Spill and Waste Disposal

-

Spill Procedure:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 5.1.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like sawdust.

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Do not add water to the spill site.

-

-

Waste Disposal:

-

Waste this compound and contaminated materials must be treated as hazardous waste.

-

A common method for neutralizing sulfonyl chlorides is to slowly and carefully add the waste material to a stirred, ice-cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood.

-

The neutralized solution should be disposed of in accordance with local, state, and federal regulations.[8]

-

Visualizations

Experimental Workflow for Handling Sulfonyl Chlorides```dot

Caption: Postulated pathway of cellular damage initiated by reactive electrophiles like sulfonyl chlorides.

First Aid Measures

Immediate medical attention is required in case of any exposure. [3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [6]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]

Conclusion

This compound is a reactive chemical that should be handled with extreme care. While specific toxicological data is limited, the known hazards of the sulfonyl chloride functional group indicate that this compound is likely corrosive, toxic, and water-reactive. Researchers, scientists, and drug development professionals must use this compound only with appropriate engineering controls, personal protective equipment, and a thorough understanding of the emergency procedures. By adhering to the guidelines outlined in this document, the risks associated with the use of this compound can be effectively managed.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.fi [fishersci.fi]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of (3-Methoxyphenyl)methanesulfonyl chloride

Introduction: The Critical Role of Reagent Integrity in Synthesis

(3-Methoxyphenyl)methanesulfonyl chloride is a vital sulfonylating agent in organic synthesis, enabling the introduction of the (3-methoxyphenyl)methanesulfonyl group into various molecules. This moiety is of particular interest to researchers in medicinal chemistry and drug development for modifying the properties of lead compounds. The success of syntheses involving this reagent is fundamentally dependent on its purity and stability. As with most sulfonyl chlorides, its reactivity, while synthetically useful, also makes it susceptible to degradation.

This guide provides a detailed examination of the stability of this compound, its primary decomposition pathways, and the validated protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of the reagent, leading to reproducible and reliable experimental outcomes.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its proper management.

| Property | Value |

| Molecular Formula | C₈H₉ClO₃S[1][2] |

| Molecular Weight | 220.67 g/mol [1] |

| Appearance | Solid[1] |

| InChI Key | HIBDAKCYUPOBNR-UHFFFAOYSA-N[1] |

| SMILES String | COc1cccc(CS(Cl)(=O)=O)c1[1] |

The Core of Stability: Understanding Decomposition Pathways

The stability of this compound is dictated by its inherent chemical reactivity. As an electrophilic compound, it is prone to attack by nucleophiles, with the most common and detrimental reactant being water.

Primary Decomposition Pathway: Hydrolysis

The principal cause of degradation for nearly all sulfonyl chlorides is hydrolysis.[3] this compound reacts violently with water, including atmospheric moisture, in an exothermic reaction.[4][5] This process cleaves the sulfonyl chloride bond, yielding (3-methoxyphenyl)methanesulfonic acid and corrosive hydrogen chloride gas.[4][5]

This reaction is autocatalytic in nature, as the generated HCl can further promote the decomposition of the remaining sulfonyl chloride. The presence of the hydrolysis product, methanesulfonic acid, in a reaction can significantly alter the reaction conditions and lead to undesired side products or complete failure of the intended transformation.

Caption: Primary decomposition pathway via hydrolysis.

Thermal Decomposition

While stable under recommended storage conditions, exposure to elevated temperatures can induce thermal decomposition.[4][5] This process leads to the release of hazardous and irritating gases, including sulfur oxides (SOx) and hydrogen chloride (HCl).[4][5] It is crucial to avoid local superheating, which can cause charring and discoloration of the product.[6]

Incompatible Materials

To maintain the integrity of the compound, contact with a range of incompatible materials must be strictly avoided. These substances can react vigorously and compromise the reagent's purity.

-

Water/Moisture: As detailed above, this is the primary antagonist.

-

Strong Bases: Can promote elimination or substitution reactions.[4][7]

-

Alcohols: Will react to form sulfonate esters.[7]

-

Amines: Will react to form sulfonamides.[4]

-

Strong Oxidizing Agents: Can lead to uncontrolled reactions.[4]

Validated Protocols for Storage and Handling

A self-validating system of storage and handling is not merely a set of rules but a comprehensive approach designed to prevent the ingress of contaminants and preserve the chemical's integrity from the moment it is received to its final use.

Long-Term Storage Conditions

Proper storage is the most effective measure to ensure the long-term stability of this compound. The following conditions are mandatory.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents contact with atmospheric moisture and oxygen, the primary drivers of degradation. |

| Temperature | Store in a cool location (e.g., 2-8°C). | Reduces the rate of any potential decomposition reactions. |

| Container | Keep in the original, tightly sealed container.[4][8] Avoid metal containers.[8] | Prevents moisture ingress and potential reaction with container materials. |

| Location | Store in a dry, well-ventilated, dedicated corrosives area.[4][7] | Ensures safety and prevents accidental exposure to incompatible materials. |

Experimental Handling: A Step-by-Step Protocol

The integrity of the reagent is most at risk during handling. Adherence to a strict, anhydrous technique is non-negotiable.

-

Environment Preparation: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

-

Glassware Preparation: All glassware (flasks, syringes, spatulas) must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and subsequently cooled to room temperature in a desiccator or under a stream of dry, inert gas (Nitrogen or Argon).

-

Inert Atmosphere Transfer: For optimal results, handle the solid reagent inside a glovebox. If a glovebox is unavailable, use a Schlenk line. Briefly remove the container cap under a positive pressure of inert gas to dispense the required amount.

-

Weighing and Dispensing: Weigh the reagent promptly. Minimize its exposure time to the atmosphere. Immediately and securely reseal the container lid, reinforcing the seal with paraffin film for long-term storage.

-

Reaction Setup: Add the weighed reagent to the reaction vessel containing an anhydrous solvent under a positive pressure of inert gas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4]

Quality Control: A Workflow for Stability Verification

Trust in a reagent is validated through empirical data. A prudent researcher should periodically assess the purity of sensitive reagents, especially if a container has been opened multiple times or stored for an extended period.

References

(3-Methoxyphenyl)methanesulfonyl chloride: A Technical Overview for Chemical Research and Development

For researchers, scientists, and professionals in drug development, (3-Methoxyphenyl)methanesulfonyl chloride serves as a key intermediate and building block in the synthesis of complex organic molecules. This document provides a technical guide to its spectroscopic characteristics and a plausible synthetic route, designed to support laboratory and research applications.

This compound, with the molecular formula C₈H₉ClO₃S, is a sulfonyl chloride derivative of 3-methoxytoluene.[1][2] Its utility in organic synthesis stems from the reactivity of the sulfonyl chloride group, which allows for the formation of sulfonamides and sulfonate esters. The presence of the 3-methoxybenzyl moiety can influence the physicochemical properties and biological activity of the resulting compounds. While extensive experimental spectroscopic data for this specific isomer is not widely published, this guide presents predicted data based on established principles of spectroscopy, alongside predicted mass spectrometry values and a detailed, representative synthetic protocol.

Predicted and Reported Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds. For mass spectrometry, predicted values for common adducts are provided.[3]

Table 1: Predicted NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~ 7.30 | t | 1H | Ar-H (H5) |

| ~ 6.95 | d | 1H | Ar-H (H6) | |

| ~ 6.90 | d | 1H | Ar-H (H4) | |

| ~ 6.85 | s | 1H | Ar-H (H2) | |

| ~ 4.90 | s | 2H | -CH₂-SO₂Cl | |

| ~ 3.80 | s | 3H | -OCH₃ | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbon | ~ 160.0 | Ar-C (C3, C-OCH₃) | ||

| ~ 130.0 | Ar-C (C5) | |||

| ~ 128.0 | Ar-C (C1) | |||

| ~ 121.0 | Ar-C (C6) | |||

| ~ 115.0 | Ar-C (C4) | |||

| ~ 114.0 | Ar-C (C2) | |||

| ~ 65.0 | -CH₂-SO₂Cl | |||

| ~ 55.0 | -OCH₃ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600, 1480 | Medium-Strong |

| S=O (Asymmetric) | 1380 - 1360 | Strong |

| S=O (Symmetric) | 1190 - 1170 | Strong |

| C-O (Aryl Ether) | 1250 - 1200 | Strong |

| S-Cl | 800 - 600 | Medium |

Table 3: Predicted Mass Spectrometry Data [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.00338 |

| [M+Na]⁺ | 242.98532 |

| [M-H]⁻ | 218.98882 |

| [M]⁺ | 219.99555 |

Experimental Protocols

Step 1: Oxidation of (3-Methoxyphenyl)methanethiol to Sodium (3-Methoxyphenyl)methanesulfonate

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reaction Mixture: A solution of sodium hydroxide (2.2 equivalents) in water is prepared in the flask and cooled to 10-15 °C in an ice bath.

-

Thiol Addition: (3-Methoxyphenyl)methanethiol (1.0 equivalent) is added dropwise to the stirred sodium hydroxide solution, ensuring the temperature remains below 20 °C.

-

Oxidation: A 30% aqueous solution of hydrogen peroxide (3.0 equivalents) is added dropwise via the dropping funnel. The reaction is exothermic and the temperature should be maintained between 40-50 °C using a cooling bath.

-

Reaction Monitoring: The reaction is stirred at 50 °C for 2-3 hours until completion, which can be monitored by thin-layer chromatography (TLC) or the disappearance of the thiol starting material.

-

Workup: The reaction mixture is cooled to room temperature. The resulting precipitate of sodium (3-methoxyphenyl)methanesulfonate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination of Sodium (3-Methoxyphenyl)methanesulfonate

-

Apparatus Setup: A dry three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a dropping funnel. The apparatus is maintained under a dry nitrogen atmosphere.

-

Reagent Suspension: The dried sodium (3-methoxyphenyl)methanesulfonate (1.0 equivalent) is suspended in an inert solvent such as dichloromethane or acetonitrile. A catalytic amount of N,N-dimethylformamide (DMF) is added.

-

Chlorination: Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Reaction: After the addition is complete, the mixture is heated to reflux (approximately 40 °C for dichloromethane) and stirred for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS until the starting sulfonate is consumed.

-

Workup: The reaction mixture is cooled to room temperature and filtered to remove the sodium chloride byproduct. The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final product.

Synthetic Workflow Visualization

The following diagram illustrates the two-step synthesis of this compound from its corresponding thiol.

Caption: Two-step synthesis of this compound.

References

1H NMR spectrum of (3-Methoxyphenyl)methanesulfonyl chloride

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Methoxyphenyl)methanesulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to spectral interpretation. By integrating fundamental principles of NMR with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation of this and structurally related compounds. We will explore how the electronic effects of the methoxy and methanesulfonyl chloride substituents dictate the chemical shifts and coupling patterns of the protons, providing a clear roadmap for unambiguous signal assignment.

Molecular Structure and Predicted ¹H NMR Spectral Features

This compound (CAS 163295-76-9) is a sulfonyl chloride derivative with the molecular formula C₈H₉ClO₃S.[1][2] Its structural characterization is paramount for its use in chemical synthesis, and ¹H NMR spectroscopy is the primary tool for this purpose. The molecule's structure features a meta-substituted benzene ring, a methoxy group, and a methylene sulfonyl chloride moiety, leading to a distinct and predictable NMR spectrum.

Proton Environments and Electronic Effects

The molecule has four unique proton environments, which will give rise to four distinct signals in the ¹H NMR spectrum. The chemical shift of each proton is heavily influenced by the electronic environment, primarily dictated by the electron-donating nature of the methoxy (-OCH₃) group and the electron-withdrawing nature of the methanesulfonyl chloride (-CH₂SO₂Cl) group.

-

Methoxy Group (-OCH₃): As an electron-donating group, the oxygen atom pushes electron density into the aromatic ring through resonance. This effect increases the shielding of protons at the ortho and para positions relative to the methoxy group, shifting their signals to a higher field (lower ppm).[3]

-

Methanesulfonyl Chloride Group (-CH₂SO₂Cl): The sulfonyl chloride group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms. This inductive effect deshields nearby protons, shifting their signals to a lower field (higher ppm).

Below is a diagram illustrating the distinct proton environments in the molecule.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

Predicted Spectral Data

Based on established principles of ¹H NMR spectroscopy, the following signals are predicted. The integration value for each signal corresponds to the number of protons it represents.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OCH₃ | ~ 3.8 ppm | Singlet (s) | 3H | Methoxy groups on an aromatic ring typically appear in the 3.7-4.0 ppm range.[4] The absence of adjacent protons results in a singlet. |

| -CH₂SO₂Cl | ~ 4.8 ppm | Singlet (s) | 2H | These benzylic protons are significantly deshielded by the adjacent strongly electron-withdrawing -SO₂Cl group, shifting them far downfield. They appear as a singlet as there are no vicinal protons. |

| Aromatic Protons | 6.9 - 7.5 ppm | Multiplets (m) | 4H | The four aromatic protons are chemically non-equivalent and will exhibit complex splitting patterns due to ortho and meta coupling.[5][6][7] |

| H₆ | ~ 6.95 ppm | Doublet of doublets (dd) | 1H | Ortho to the electron-donating -OCH₃ group, this proton is shielded. It will be split by H₅ (ortho coupling, J ≈ 7-10 Hz) and H₂ (meta coupling, J ≈ 2-3 Hz).[8][9] |

| H₂ | ~ 7.05 ppm | Triplet (t) or Singlet (s) | 1H | This proton is ortho to the -OCH₃ group and meta to the -CH₂SO₂Cl group. It experiences two meta couplings to H₆ and H₄, which may resolve as a small triplet or appear as a singlet. |

| H₄ | ~ 7.15 ppm | Doublet of doublets (dd) | 1H | Para to the -OCH₃ group (shielded) and ortho to the -CH₂SO₂Cl group (deshielded). It is split by H₅ (ortho coupling, J ≈ 7-10 Hz) and H₂ (meta coupling, J ≈ 2-3 Hz). |

| H₅ | ~ 7.40 ppm | Triplet (t) | 1H | Being meta to both substituents, this proton is the least affected by their resonance effects and is the most downfield of the aromatic signals. It is split by two ortho neighbors (H₄ and H₆), resulting in a triplet. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a validated protocol is essential for acquiring a high-quality, reproducible ¹H NMR spectrum. The following workflow outlines the necessary steps from sample preparation to data acquisition.

Safety Precautions

-

This compound: This compound is a sulfonyl chloride. Similar compounds are known to be corrosive and moisture-sensitive, causing severe skin burns and eye damage.[10][11] They react with water, including atmospheric moisture, to release corrosive hydrochloric acid. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Deuterated Solvents: Deuterated chloroform (CDCl₃) is a common solvent for NMR. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Handle in a well-ventilated area or fume hood.

Sample Preparation

A well-prepared sample is critical for obtaining a high-resolution spectrum with minimal artifacts.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard, typically tetramethylsilane (TMS at 0 ppm).

-

Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern Fourier Transform NMR spectrometer. Specific commands may vary by manufacturer.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent (CDCl₃). The magnetic field homogeneity is then optimized through a process called "shimming" to maximize spectral resolution and obtain sharp, symmetrical peaks.[14]

-

Setting Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H spectra to ensure a good signal-to-noise ratio without saturating the signals.[15]

-

Acquisition Time (at): Set to 2-4 seconds for good digital resolution.

-

Relaxation Delay (d1): A delay of 1-5 seconds is added after each scan to allow the nuclei to return to equilibrium. For quantitative measurements, this delay should be at least 5 times the longest T1 relaxation time in the molecule.[16]

-

Number of Scans (nt): Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

-

Acquiring the Spectrum: Initiate the acquisition.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. The four distinct signals corresponding to the methoxy, methylene, and aromatic protons are located in predictable regions of the spectrum. A detailed analysis of the chemical shifts, integration values, and coupling patterns, particularly in the aromatic region, allows for the unambiguous assignment of each proton and confirms the meta-substitution pattern of the benzene ring. The protocols and predictive analysis outlined in this guide provide a robust framework for researchers to confidently characterize this molecule, ensuring its identity and purity for subsequent applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.fi [fishersci.fi]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. books.rsc.org [books.rsc.org]

- 15. sites.bu.edu [sites.bu.edu]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

13C NMR spectrum of (3-Methoxyphenyl)methanesulfonyl chloride

An In-depth Technical Guide to the 13C NMR Spectrum of (3-Methoxyphenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a compound of interest in synthetic chemistry and drug development. In the absence of a publicly available experimental spectrum, this document leverages foundational NMR principles, substituent effect analysis, and data from analogous structures to present a robust prediction and interpretation of the spectrum. Furthermore, it offers a detailed, field-proven protocol for the acquisition and processing of a high-quality ¹³C NMR spectrum for this compound, ensuring researchers can confidently perform its structural verification. This guide is structured to serve as a practical reference, blending theoretical expertise with actionable experimental methodology.

Introduction: The Role of ¹³C NMR in Modern Drug Discovery